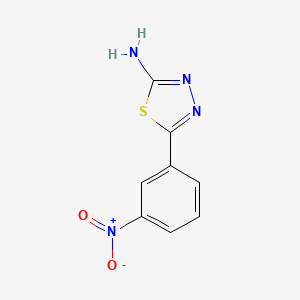

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTFBFZCUYGFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292480 | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-47-6 | |

| Record name | 833-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the established biological activities of the 2-amino-1,3,4-thiadiazole scaffold. This document outlines a detailed experimental protocol for its synthesis, summarizes its key chemical and physical properties, and discusses its potential mechanisms of action based on existing research on related compounds.

Chemical Properties and Characterization Data

This compound is a small molecule with the molecular formula C₈H₆N₄O₂S.[1] A summary of its key identifiers and computed properties is provided in the table below. While specific experimental data for the melting point and spectroscopic analysis of the 3-nitro isomer are not widely available in the cited literature, data for the analogous 4-nitro isomer and other derivatives provide valuable reference points.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂S | [1] |

| Molecular Weight | 222.23 g/mol | [1] |

| CAS Number | 833-47-6 | [1] |

| PubChem CID | 256343 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 257-261 °C (for 4-nitro isomer) | [2] |

Spectroscopic Data Summary:

| Technique | Expected Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | Broad bands for N-H stretching (amine), characteristic peaks for C=N stretching of the thiadiazole ring, strong peaks for asymmetric and symmetric stretching of the NO₂ group, and bands corresponding to aromatic C-H and C-S-C bonds. |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the amine protons (NH₂) and distinct aromatic protons of the 3-nitrophenyl ring. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the two distinct carbons of the thiadiazole ring and the six carbons of the 3-nitrophenyl ring. |

| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ at approximately 222, with characteristic fragmentation patterns.[1] |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed cyclization of 3-nitrobenzoic acid and thiosemicarbazide. The following protocol is a generalized procedure based on established methods for the synthesis of similar 1,3,4-thiadiazole derivatives.[3][4]

Materials:

-

3-Nitrobenzoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

-

Ethanol

-

Crushed Ice

-

Ammonia solution (for neutralization)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-nitrobenzoic acid and thiosemicarbazide.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphorus oxychloride to the mixture with constant stirring. This step should be performed in a fume hood due to the corrosive and hazardous nature of the reagents.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Precipitation and Neutralization: The crude product will precipitate out of the solution. Neutralize the acidic mixture with a suitable base, such as ammonia solution, to ensure complete precipitation.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any remaining acid and inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at an appropriate temperature.

Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound follows a straightforward workflow, as depicted in the diagram below.

Caption: A schematic representation of the synthesis workflow for this compound.

Potential Signaling Pathways

The biological activity of 2-amino-1,3,4-thiadiazole derivatives has been linked to the inhibition of key cellular signaling pathways. While the specific pathways affected by the 3-nitro isomer require further investigation, research on analogous compounds suggests potential mechanisms of action.

One proposed mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade in cell proliferation and survival.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis, highlighting the anticancer potential of this class of compounds.

Caption: Proposed inhibitory action of 2-amino-1,3,4-thiadiazole derivatives on the ERK signaling pathway.

Another potential target for this class of compounds is inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo biosynthesis of guanine nucleotides.[6] Inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, thereby disrupting DNA and RNA synthesis and leading to antiproliferative effects.

Caption: The inhibitory effect of 2-amino-1,3,4-thiadiazole metabolites on the IMPDH pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation, and the summarized characterization data provides a basis for its identification. The exploration of potential biological mechanisms through the inhibition of the ERK and IMPDH pathways underscores the therapeutic potential of this compound class. Further research is warranted to elucidate the specific biological activities and signaling pathways modulated by the 3-nitro isomer, which will be crucial for its future development as a potential therapeutic agent.

References

- 1. This compound | C8H6N4O2S | CID 256343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA& | 833-63-6 [chemicalbook.com]

- 3. jetir.org [jetir.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group and a 3-nitrophenyl group.[1][2] The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a variety of medicinally important compounds, known to exhibit a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The presence of the nitrophenyl moiety can further enhance these biological effects, particularly its antimicrobial potential.[1][5] This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and potential biological relevance of this compound, serving as a technical resource for research and development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, from drug delivery to material science. The properties of this compound have been determined through computational models and are summarized below.

Quantitative Data Summary

The following table presents the key computed physicochemical parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂S | [2][6][7][8] |

| Molecular Weight | 222.22 g/mol | [2] |

| Exact Mass | 222.02114662 Da | [6] |

| Density | 1.535 g/cm³ | [2] |

| Boiling Point (Predicted) | 445°C at 760 mmHg | [2] |

| Flash Point (Predicted) | 222.9°C | [2] |

| Refractive Index (Predicted) | 1.703 | [2] |

| XLogP3 (Lipophilicity) | 1.5 | [6] |

| Topological Polar Surface Area | 126 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 2 | [6] |

Note: The melting point for the isomeric compound, 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole, has been experimentally determined to be in the range of 257-261 °C.[9][10]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the cyclization of a 3-nitrobenzoyl thiosemicarbazide intermediate. A general, well-established method involves acid-catalyzed dehydrative cyclization.[11]

Protocol: Acid-Catalyzed Dehydrative Cyclization[11]

-

Formation of N-(3-nitrobenzoyl)thiourea:

-

Dissolve thiosemicarbazide (0.015 mol) and a 3-nitrobenzoic acid ester (e.g., methyl 3-nitrobenzoate) (0.01 mol) in 50 mL of methanol by heating.

-

Reflux the reaction mixture for 8-10 hours.

-

After reflux, add an ice-water mixture to the resulting solution to precipitate the intermediate.

-

Filter the solid, dry it, and recrystallize from rectified spirit.

-

-

Dehydrocyclization to form this compound:

-

Add the synthesized 3-nitrobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold, concentrated sulfuric acid while stirring.

-

Heat the mixture to 60-70°C for approximately 5 hours.

-

Allow the reaction mixture to cool to room temperature overnight.

-

Carefully pour the solution over crushed ice.

-

Precipitate the crude product by adding ammonium hydroxide (NH₄OH) solution until the solution is basic.

-

Filter the resulting precipitate and wash thoroughly with distilled water to remove any residual sulfates.

-

Dry the final product and recrystallize from a suitable solvent such as chloroform or an ethanol/water mixture to obtain the purified compound.[11]

-

Alternative Synthesis Method: A more modern, one-pot approach utilizes polyphosphate ester (PPE) as a mild and efficient cyclizing and dehydrating agent, avoiding the use of harsh and corrosive acids like POCl₃ or concentrated H₂SO₄.[12]

Caption: General workflow for the synthesis of this compound.

Characterization Methods

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Key peaks would include N-H stretching for the amine group (~3300-3400 cm⁻¹), C=N stretching from the thiadiazole ring (~1630 cm⁻¹), and strong absorptions for the nitro group (NO₂) (~1530 and 1350 cm⁻¹).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure by showing the chemical environment of hydrogen and carbon atoms. The aromatic protons of the nitrophenyl ring and the amine protons would show characteristic chemical shifts.[11]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.[12]

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.[11]

Biological Activity and Potential Applications

While specific studies on the signaling pathways of this compound are not extensively documented, the structural motifs present in the molecule suggest a high potential for significant biological activity. Derivatives of 1,3,4-thiadiazole are known to possess broad-spectrum pharmacological properties.[4]

-

Antimicrobial Activity: The thiadiazole ring is a core component of various antibacterial and antifungal agents.[1][5] The inclusion of a nitro group, particularly on an aromatic ring, is a well-known strategy for enhancing antimicrobial efficacy.[1][5] Therefore, this compound is a strong candidate for investigation as a novel antimicrobial agent.

-

Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[4]

-

Other Potential Activities: The scaffold has also been associated with antioxidant and antiparasitic properties.[1]

The diverse potential of this molecular structure makes it a valuable lead compound in medicinal chemistry and drug discovery programs.[1]

Caption: Logical relationships of the compound's structural features to its potential bioactivities.

References

- 1. Buy this compound | 833-47-6 [smolecule.com]

- 2. This compound | 833-47-6 [chemnet.com]

- 3. chemmethod.com [chemmethod.com]

- 4. japsonline.com [japsonline.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H6N4O2S | CID 256343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(3-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine [cymitquimica.com]

- 8. This compound - CAS:833-47-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA& | 833-63-6 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide on the Crystal Structure Analysis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. Given the significance of 1,3,4-thiadiazole derivatives in medicinal chemistry and material science, a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials. This document outlines the synthesis, crystallographic analysis, and in-depth examination of intermolecular interactions crucial for structure-activity relationship (SAR) studies.

Introduction

This compound (C₈H₆N₄O₂S) is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group and a 3-nitrophenyl moiety. The therapeutic potential of such compounds is often linked to their specific molecular geometry and the supramolecular assemblies they form in the solid state. X-ray crystallography, therefore, stands as a definitive technique to elucidate these structural intricacies. This guide will detail the experimental protocols for synthesis, single-crystal X-ray diffraction, and Hirshfeld surface analysis, presenting the expected quantitative data in a structured format.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide derivative with a carboxylic acid, often in the presence of a dehydrating agent.

Experimental Protocol: Synthesis

A general and effective method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the following steps:

-

Reaction Setup: A mixture of 3-nitrobenzoic acid and thiosemicarbazide is prepared in a round-bottom flask.

-

Cyclization: A dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is added cautiously to the mixture.

-

Reflux: The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 6 hours, to ensure the completion of the cyclization reaction.

-

Isolation: The reaction mixture is then cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration.

-

Neutralization and Washing: The crude product is neutralized with a suitable base (e.g., ammonia solution), washed thoroughly with water to remove any inorganic impurities, and dried.

-

Recrystallization: The pure compound is obtained by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield single crystals suitable for X-ray diffraction analysis.

Spectroscopic Characterization

The synthesized compound is characterized by various spectroscopic techniques to confirm its chemical

The Expanding Therapeutic Landscape of 1,3,4-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including its aromatic nature and ability to participate in hydrogen bonding, contribute to its diverse pharmacological profile.[3][5] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel 1,3,4-thiadiazole derivatives, with a focus on their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Antimicrobial Activity: A Broad Spectrum of Action

Novel 1,3,4-thiadiazole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][6] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[7]

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes.[3] For instance, some derivatives have been shown to inhibit microbial enzymes or disrupt cell wall synthesis. The incorporation of different substituents on the 1,3,4-thiadiazole ring allows for the fine-tuning of their antimicrobial spectrum and potency.[2]

Table 1: Antibacterial Activity of Novel 1,3,4-Thiadiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 37 | Bacillus subtilis | 1000 | - | [3] |

| 38 | Bacillus subtilis | 1000 | - | [3] |

| 38 | Escherichia coli | 1000 | - | [3] |

| 48 | Staphylococcus aureus | - | 18.96 | [3] |

| 48 | Escherichia coli | - | 17.33 | [3] |

| 48 | Bacillus pumilus | - | 18.20 | [3] |

| MY3-b | Various | - | Broad Spectrum | [6] |

| MY3-c | Various | - | Broad Spectrum | [6] |

| MY3-d | Various | - | Broad Spectrum | [6] |

| MY3-i | Various | - | Broad Spectrum | [6] |

Table 2: Antifungal Activity of Novel 1,3,4-Thiadiazole Derivatives

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| 4i | Phytophthora infestans | 3.43 | [7] |

Experimental Workflow for Antimicrobial Screening

References

- 1. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]

The Core of Versatility: A Technical Guide to the Discovery and Synthesis of Substituted 2-Amino-1,3,4-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of substituted 2-amino-1,3,4-thiadiazoles, offering detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways to empower researchers in the field of drug development.

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Moiety

The 2-amino-1,3,4-thiadiazole ring is a privileged heterocyclic structure due to its unique physicochemical properties. The presence of the sulfur atom enhances lipophilicity, while the nitrogen atoms contribute to hydrogen bonding capabilities, allowing for effective interaction with biological targets.[1][2] This versatile scaffold is a bioisostere of other key heterocycles like pyrimidine, enabling it to mimic endogenous molecules and interact with a wide range of enzymes and receptors.[2][3] Consequently, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4][5]

Synthetic Methodologies

The synthesis of the 2-amino-1,3,4-thiadiazole core can be achieved through several efficient pathways. The most common approaches involve the cyclization of thiosemicarbazide or its derivatives with various electrophilic reagents. This section details two prominent and reliable methods for the synthesis of this important scaffold.

One-Pot Synthesis using Polyphosphate Ester (PPE)

A highly efficient and environmentally conscious method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves a one-pot reaction between a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) as a cyclizing and dehydrating agent. This method avoids the use of harsh and toxic reagents like phosphorus oxychloride (POCl₃).

Experimental Protocol: One-Pot Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using PPE

-

Materials:

-

Benzoic acid (5 mmol)

-

Thiosemicarbazide (5 mmol)

-

Polyphosphate ester (PPE) (20 g)

-

Chloroform (30 mL)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Ethanol (for recrystallization)

-

-

Procedure:

-

To a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL) in a round-bottom flask, add thiosemicarbazide (5 mmol).

-

Heat the reaction mixture with stirring, maintaining the temperature below 85 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by vacuum filtration, wash it with water, and allow it to dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.

-

Logical Workflow for PPE Synthesis

Synthesis using Phosphorus Oxychloride (POCl₃)

A classic and widely used method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of an acylthiosemicarbazide intermediate using phosphorus oxychloride (POCl₃) as the dehydrating agent.

Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles via POCl₃

-

Materials:

-

Substituted carboxylic acid (0.1 mol)

-

Thiosemicarbazide (0.1 mol)

-

Phosphorus oxychloride (excess)

-

Water

-

Potassium hydroxide solution (saturated)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, mix the aromatic carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in an excess of phosphorus oxychloride.

-

Heat the mixture for 30 minutes.

-

Carefully add water (90 mL) and reflux the reaction mixture for an additional 3 hours.

-

Monitor the reaction completion by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Neutralize the mixture with a saturated potassium hydroxide solution.

-

Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent like ethanol.

-

Biological Activities and Quantitative Data

Substituted 2-amino-1,3,4-thiadiazoles exhibit a remarkable range of biological activities. The following tables summarize some of the reported quantitative data for their antimicrobial, anticancer, and antiviral effects.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-1,3,4-Thiadiazole Derivatives against Bacterial and Fungal Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference(s) |

| 2-Amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | S. aureus | 62.5 | - | - | [6] |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | 8 - 31.25 | A. fumigatus, C. albicans, G. candidum | 8 - 31.25 | [6] |

| 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-(p-methoxyphenyl)amino-1,3,4-thiadiazole | - | - | - | 91% inhibition at 6.25 µg/mL | [2] |

| Fluorinated/Chlorinated 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles | S. aureus, B. subtilis | 20 - 28 | - | - | [6] |

| Halogenated/Hydroxylated 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles | E. coli, P. aeruginosa | 24 - 40 | A. niger, C. albicans | 32 - 42 | [6] |

Anticancer Activity

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of 2-Amino-1,3,4-Thiadiazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Lung) | Not specified | [7] |

| 5-[-4-(4-fluorobenzoylamino)phenyl]-2-substitutedamino-1,3,4-thiadiazole derivatives | - | - | [1] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [1] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [1] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [1] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [1] |

| 2-Arylamino-5-aryl-1,3,4-thiadiazoles with trimethoxyphenyl at C-5 | Various human cancer cell lines | 4.3 - 9.2 | [1] |

Antiviral Activity

Table 3: Antiviral Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Virus | Activity Metric | Value (µM) | Reference(s) |

| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 | IC₅₀ | 7.50 - 20.83 | [3] |

| Pyridine derivative of 2-amino-1,3,4-thiadiazole | HIV-1 | EC₅₀ | 47 | [3] |

| Various 2-amino-1,3,4-thiadiazole derivatives | HCMV | % Inhibition | 20 - 100% at 25 µM | [3] |

Mechanisms of Action

The diverse biological activities of 2-amino-1,3,4-thiadiazoles stem from their ability to interact with a variety of molecular targets. This section explores some of the known mechanisms of action.

Anticancer Mechanisms

Several 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis. One notable mechanism is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.

Signaling Pathway: Inhibition of the ERK Pathway by a 2-Amino-1,3,4-Thiadiazole Derivative (FABT)

Other identified anticancer mechanisms for this class of compounds include the inhibition of topoisomerase II, glutaminase, histone deacetylase, and various kinases such as focal adhesion kinase (FAK) and epidermal growth factor receptor (EGFR).[1][8]

Antimicrobial and Antiviral Mechanisms

The antimicrobial and antiviral mechanisms of 2-amino-1,3,4-thiadiazoles are believed to be linked to the inhibition of essential microbial enzymes. For instance, some derivatives have shown inhibitory activity against human cytomegalovirus (HCMV) polymerase.[3] The ability of the thiadiazole ring to act as a bioisostere for natural purine and pyrimidine bases suggests that these compounds may interfere with nucleic acid synthesis in microorganisms and viruses.[3] Furthermore, the =N-C-S- moiety is considered crucial for their biological activities.[2]

Conclusion and Future Perspectives

Substituted 2-amino-1,3,4-thiadiazoles represent a highly versatile and pharmacologically significant class of compounds. The synthetic methodologies outlined in this guide offer efficient and adaptable routes to a wide array of derivatives. The presented quantitative data underscores their potential as potent antimicrobial, anticancer, and antiviral agents.

Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. The continued exploration of the 2-amino-1,3,4-thiadiazole scaffold holds immense promise for the discovery and development of novel therapeutics to address pressing global health challenges.

References

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.library.doc.gov [search.library.doc.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

A Technical Guide to the Preliminary Bioactivity Screening of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Authored for: Researchers, Scientists, and Drug Development Professionals December 27, 2025

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This technical guide outlines a comprehensive preliminary screening strategy for a specific analogue, 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential therapeutic applications.[3][4] We present standardized protocols for assessing its cytotoxic effects against cancer cell lines and its inhibitory activity against pathogenic microbes. Furthermore, this document explores potential mechanisms of action based on established activities of the 1,3,4-thiadiazole class and provides a framework for data presentation and visualization to facilitate clear, comparative analysis.

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom.[1] Its unique physicochemical properties, including its mesoionic character, allow compounds containing this scaffold to cross cellular membranes and interact effectively with biological targets.[5] This structural feature makes 1,3,4-thiadiazole a "privileged scaffold" in drug discovery. Its derivatives are known to interfere with DNA synthesis and replication, inhibit crucial enzymes like protein kinases and carbonic anhydrase, and induce programmed cell death (apoptosis) in cancer cells.[1][5][6]

The subject of this guide, this compound (Molecular Formula: C8H6N4O2S), incorporates the active 1,3,4-thiadiazole-2-amine core functionalized with a 3-nitrophenyl group.[3][4] While specific bioactivity data for this exact compound is emerging, studies on its derivatives have shown promising antioxidant and antitumor activities against breast cancer cell lines (MCF-7).[7] The presence of the nitro group and the thiadiazole ring suggests a strong potential for antimicrobial and anticancer efficacy.[3] This guide provides the necessary experimental framework to systematically investigate this potential.

Preliminary Screening Workflow

A logical workflow is essential for the efficient preliminary evaluation of a novel compound. The process begins with sourcing and preparing the compound, followed by parallel screening for its primary bioactivities (anticancer and antimicrobial). Positive hits would then warrant further mechanistic studies.

Anticancer Activity Screening

A primary focus for thiadiazole derivatives is their potential as anticancer agents.[1][8] The preliminary assessment of cytotoxicity is most commonly performed using a metabolic viability assay, such as the MTT assay.

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity screening should be summarized to show the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population. Data should be presented in a clear, tabular format.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference Drug (e.g., Doxorubicin) IC50 (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data | Data |

| A549 | Lung Carcinoma | Data | Data |

| HepG-2 | Hepatocellular Carcinoma | Data | Data |

| PC-3 | Prostate Cancer | Data | Data |

| K562 | Chronic Myelogenous Leukemia | Data | Data |

Note: This table is a template. IC50 values for related 1,3,4-thiadiazole derivatives can range from single-digit micromolar to higher concentrations, depending on the cell line and substitutions.[8][9]

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel compounds.[10][11]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 100 µL DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Culture the selected cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11]

-

Compound Preparation and Treatment: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the treated plates for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.

-

Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity Screening

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[2][13] Therefore, a preliminary screening against a panel of pathogenic bacteria and fungi is a critical step.

Data Presentation: Antimicrobial Profile

The antimicrobial activity is typically reported as the diameter of the zone of inhibition around the well containing the compound. A larger diameter indicates greater sensitivity of the microorganism to the compound.

Table 2: Hypothetical Antimicrobial Activity of this compound

| Test Microorganism | Type | Zone of Inhibition (mm) at 100 µ g/well | Reference Drug Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Data | Ciprofloxacin: Data |

| Bacillus subtilis | Gram-positive Bacteria | Data | Ciprofloxacin: Data |

| Escherichia coli | Gram-negative Bacteria | Data | Ciprofloxacin: Data |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data | Ciprofloxacin: Data |

| Candida albicans | Fungus (Yeast) | Data | Fluconazole: Data |

| Aspergillus niger | Fungus (Mold) | Data | Fluconazole: Data |

Note: This table is a template. The diameter of the inhibition zone depends on the compound's potency, concentration, and the specific microbial strain.[14][15]

Experimental Protocol: Agar Well Diffusion Method

This protocol is a widely used and reliable method for preliminary in vitro screening of antimicrobial activity.[16][17][18]

Objective: To evaluate the growth-inhibiting activity of this compound against a panel of bacteria and fungi.

Principle: The test compound is introduced into a well punched into an agar plate previously inoculated with a test microorganism. The compound diffuses into the agar. If it is effective, it inhibits the growth of the microorganism, resulting in a clear circular area, or "zone of inhibition," around the well.[17]

Materials:

-

Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

-

Nutrient Agar or Mueller-Hinton Agar (for bacteria), Potato Dextrose Agar (for fungi)

-

Nutrient Broth or Sabouraud Dextrose Broth

-

This compound

-

Sterile DMSO (as solvent and negative control)

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs or solutions

-

Sterile Petri dishes, sterile cork borer (6-8 mm diameter), sterile cotton swabs

Procedure:

-

Inoculum Preparation: Prepare a fresh overnight culture of the test microorganisms in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted microbial suspension and streak it evenly over the entire surface of the agar plate to create a confluent lawn of growth.[19]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[17][18]

-

Compound Loading: Prepare a solution of the test compound in DMSO (e.g., 1 mg/mL). Carefully add a fixed volume (e.g., 100 µL) of this solution into a designated well.[18]

-

Controls: In other wells on the same plate, add 100 µL of DMSO as a negative control and a solution of a standard antibiotic/antifungal as a positive control.

-

Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.[18]

-

Incubation: Incubate the plates under appropriate conditions: typically 37°C for 24 hours for bacteria, and 28-30°C for 48-72 hours for fungi.[16][20]

-

Measurement and Analysis: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The absence of a zone indicates resistance to the compound.

Potential Mechanism of Action: Induction of Apoptosis

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] This often involves the modulation of key regulatory proteins in the intrinsic (mitochondrial) pathway. The compound may alter the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3), which execute the dismantling of the cell.[6]

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of this compound. The detailed protocols for MTT and agar well diffusion assays will enable researchers to generate initial cytotoxicity and antimicrobial profiles. Based on the established literature for the 1,3,4-thiadiazole class, this compound is a promising candidate for further investigation. Positive results from this preliminary screening would justify advancing the compound to more detailed mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and specific enzyme inhibition assays to fully elucidate its therapeutic potential.

References

- 1. bepls.com [bepls.com]

- 2. dovepress.com [dovepress.com]

- 3. Buy this compound | 833-47-6 [smolecule.com]

- 4. This compound | C8H6N4O2S | CID 256343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpcbs.com [ijpcbs.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. botanyjournals.com [botanyjournals.com]

- 19. m.youtube.com [m.youtube.com]

- 20. hereditybio.in [hereditybio.in]

An In-depth Technical Guide on the Solubility and Stability of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in a wide range of biologically active agents. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This document summarizes the available data, outlines detailed experimental protocols for characterization, and discusses the potential degradation pathways. While specific experimental data for this compound is limited in publicly available literature, this guide provides a framework for its investigation based on data from closely related analogues and established scientific principles.

Introduction

The 1,3,4-thiadiazole ring is a key pharmacophore, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-substituted variants are particularly versatile starting materials for the synthesis of more complex molecules. The introduction of a nitrophenyl group to this scaffold, as in this compound, can significantly modulate its biological activity and physicochemical properties. A thorough understanding of its solubility and stability is a critical prerequisite for formulation development, pharmacokinetic studies, and ensuring the quality and efficacy of any potential drug product.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂S | PubChem |

| Molecular Weight | 222.23 g/mol | PubChem |

| Appearance | Solid (predicted) | General |

| Melting Point | Not reported | - |

| pKa | Not reported | - |

| LogP (predicted) | 1.5 | PubChem |

| Aqueous Solubility | Not experimentally determined. | - |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both a polar 2-amino-1,3,4-thiadiazole core and a more nonpolar 3-nitrophenyl group suggests that the solubility of this compound will be highly dependent on the solvent system and pH.

| Compound | Solvent | Temperature (°C) | Solubility | Method |

| 2-Amino-1,3,4-thiadiazole (Parent Compound) | Water | Room Temp. | 25 mg/mL | Sigma-Aldrich |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine (Analogue) | Aqueous (pH 7.4) | Not specified | 23.8 µg/mL | PubChem |

| N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide (Analogue) | Buffer (pH 7.4) | 25 | 0.0012 mol fraction | ResearchGate |

| n-Hexane | 25 | 0.00001 mol fraction | ResearchGate | |

| Ethanol | 25 | 0.0007 mol fraction | ResearchGate | |

| 1-Octanol | 25 | 0.0004 mol fraction | ResearchGate |

Based on this comparative data, this compound is predicted to have low aqueous solubility , particularly at neutral pH, and likely improved solubility in polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The recommended method for determining the equilibrium solubility is the shake-flask method.

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0) and select a range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mg/mL or µg/mL.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute that can be affected by temperature, humidity, light, and pH. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Predicted Stability

-

Thiadiazole Ring: The 1,3,4-thiadiazole ring is generally aromatic and chemically stable. However, strong nucleophiles or electrophiles could potentially interact with the ring system under harsh conditions.

-

Amino Group: The 2-amino group is susceptible to oxidation, particularly in the presence of metal ions. It can also undergo reactions with aldehydes and ketones to form Schiff bases.

-

Nitrophenyl Group: The nitro group is an electron-withdrawing group that can influence the reactivity of the phenyl ring. It is also susceptible to reduction to an amino group under reducing conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation should be carried out under the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. A concentration of the compound in a suitable solvent (e.g., 1 mg/mL) is typically used.

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C for 24 hours.

-

Procedure: Dissolve the compound in the acidic solution and incubate. Neutralize the sample before analysis.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C for 24 hours.

-

Procedure: Dissolve the compound in the basic solution and incubate. Neutralize the sample before analysis.

-

-

Neutral Hydrolysis:

-

Condition: Water at 60 °C for 24 hours.

-

Procedure: Dissolve/suspend the compound in water and incubate.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature for 24 hours.

-

Procedure: Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution.

-

-

Thermal Degradation:

-

Condition: Solid compound at 105 °C for 48 hours.

-

Procedure: Place the solid compound in a calibrated oven.

-

-

Photostability:

-

Condition: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Procedure: Use a calibrated photostability chamber. A control sample should be protected from light.

-

Analysis of Stressed Samples: All stressed samples should be analyzed by a validated stability-indicating HPLC method. The chromatograms should be compared to that of an unstressed control to determine the extent of degradation and to detect the formation of any degradation products. Mass balance should be calculated to ensure that all degradation products are accounted for.

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While there is a lack of specific experimental data on the solubility and stability of this compound in the current literature, this technical guide provides a robust framework for its investigation. Based on the analysis of its structural components and data from related compounds, it is anticipated that this molecule will exhibit low aqueous solubility and will be susceptible to degradation under oxidative and potentially hydrolytic stress conditions. The experimental protocols outlined herein provide a clear path for researchers to generate the necessary data to fully characterize this promising compound for potential drug development. Further studies are warranted to elucidate its complete physicochemical profile.

Part 1: 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 833-47-6)

An In-depth Technical Guide to CAS Number 833-47-6 and the Structurally Related Compound Butylated Hydroxytoluene (BHT)

Disclaimer: The provided CAS Number 833-47-6 corresponds to 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. However, the request for an in-depth technical guide with detailed experimental protocols and signaling pathways aligns more closely with the extensive research available for the common antioxidant Butylated Hydroxytoluene (BHT, CAS Number 128-37-0). This guide provides information on both compounds, with a comprehensive focus on BHT to meet the detailed requirements of the prompt.

This section details the available information for the compound associated with the provided CAS number.

Chemical Properties

| Property | Value | Source |

| CAS Number | 833-47-6 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C8H6N4O2S | [1] |

| Molecular Weight | 222.23 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=NN=C(S2)N | [1] |

| InChI Key | IQTFBFZCUYGFES-UHFFFAOYSA-N | [1] |

Biological Activity and Applications

This compound is a heterocyclic compound that has been investigated for various biological activities.[1] Thiadiazole derivatives, in general, are known to possess a wide range of pharmacological properties.

-

Antimicrobial Activity : Studies have indicated that thiadiazole derivatives can exhibit significant antibacterial and antifungal properties. The presence of a nitrophenyl group is suggested to enhance these effects.[1]

-

Antioxidant Properties : The compound has demonstrated potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress.[1]

-

Antiparasitic Activity : Some derivatives have been evaluated for their efficacy against parasitic infections, showing promising results in vitro.[1]

Applications:

-

Medicinal Chemistry : It serves as a lead compound for the development of new antimicrobial agents.[1]

-

Agricultural Chemistry : There is potential for its use as a pesticide or herbicide.[1]

-

Material Science : It is being investigated for the development of new materials with specific electronic properties.[1]

Synthesis and Literature

The synthesis of this compound can be achieved through the reaction of 2-[(3-nitrophenyl)carbonyl]hydrazinecarbothioamide (CAS 886-29-3) as a downstream product.[3] Further detailed experimental protocols for its synthesis and biological evaluation are found within specialized medicinal chemistry literature.

Part 2: Butylated Hydroxytoluene (BHT, CAS 128-37-0)

BHT is a widely used synthetic antioxidant in the food, cosmetic, and pharmaceutical industries.[4][5][6] Its primary function is to prevent free radical-mediated oxidation.[6]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 128-37-0 | [6][7] |

| IUPAC Name | 2,6-Di-tert-butyl-4-methylphenol | [6][7] |

| Synonyms | Butylated hydroxytoluene, DBPC, Ionol | |

| Molecular Formula | C15H24O | |

| Molecular Weight | 220.35 g/mol | |

| Appearance | White crystalline solid | [7][8] |

| Melting Point | 69-73 °C | |

| Boiling Point | 265 °C | |

| Flash Point | 127 °C | [8] |

| Solubility | Insoluble in water | [9] |

| Vapor Pressure | <0.01 mmHg (20 °C) |

Mechanism of Action as an Antioxidant

BHT functions as a free radical scavenger to terminate the process of autoxidation.[6] It donates a hydrogen atom from its phenolic hydroxyl group to peroxy radicals, converting them into more stable hydroperoxides.[6]

The overall reactions are:

-

RO₂• + ArOH → ROOH + ArO•

-

RO₂• + ArO• → nonradical products[6]

Each molecule of BHT can neutralize two peroxy radicals.[6] The bulky tert-butyl groups at the ortho positions and the methyl group at the para position stabilize the resulting phenoxy radical (ArO•), preventing it from initiating new radical chains.[6]

Caption: Antioxidant mechanism of BHT as a free radical scavenger.

Biological Interactions and Signaling Pathways

Beyond its primary antioxidant role, BHT interacts with various cellular components and signaling pathways.

-

Calcium Homeostasis and ER Stress : BHT can disrupt calcium homeostasis and induce endoplasmic reticulum (ER) stress, which may lead to apoptosis in certain cell types. This process can involve the activation of the PI3K/AKT and MAPK signaling pathways.[[“]]

-

Mitochondrial Function : In mitochondria, BHT can inhibit pyridine nucleotide hydrolysis, which indirectly prevents calcium release and mitochondrial dysfunction.[[“]][[“]]

-

Ferroptosis Inhibition : BHT protects cells from ferroptotic cell death by preventing lipid peroxidation and maintaining the activity of glutathione peroxidase 4 (GPX4).[[“]][[“]]

References

- 1. Buy this compound | 833-47-6 [smolecule.com]

- 2. 5-(3-NITRO-PHENYL)-[1,3,4]THIADIAZOL-2-YLAMINE | 833-47-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 7. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. archpdfs.lps.org [archpdfs.lps.org]

- 9. fishersci.com [fishersci.com]

- 10. consensus.app [consensus.app]

- 11. consensus.app [consensus.app]

Theoretical and Computational Explorations of the 1,3,4-Thiadiazole Core: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has garnered significant attention in medicinal chemistry. Its versatile biological activities, including anticancer, antimicrobial, and anticorrosive properties, have made it a privileged structure in drug discovery and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in understanding and exploiting the potential of the 1,3,4-thiadiazole core.

Synthesis and Characterization: Experimental Protocols

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives is a cornerstone of research in this area. A common and effective method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

A widely employed method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the oxidative cyclization of aldehyde thiosemicarbazones.[1] Another robust method utilizes the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride.[2]

Detailed Protocol using Phosphorus Pentachloride: [2]

-

Reaction Setup: In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the desired carboxylic acid (1 to 1.2 molar equivalents), and phosphorus pentachloride (1 to 1.2 molar equivalents).

-

Reaction: Grind the mixture evenly at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: To the crude product, add an alkaline solution (e.g., 5% sodium carbonate solution) until the pH of the mixture reaches 8-8.2.

-

Purification: Filter the resulting solid, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent system (e.g., DMF/water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[2]

Spectroscopic Characterization

The structural elucidation of newly synthesized 1,3,4-thiadiazole derivatives is primarily achieved through spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

FT-IR Spectroscopy:

-

N-H stretching: For 2-amino substituted derivatives, characteristic stretching vibrations for the N-H group are observed in the range of 3100-3400 cm⁻¹.[3][4]

-

C=N stretching: The C=N stretching vibration of the thiadiazole ring typically appears in the region of 1600-1650 cm⁻¹.[3][5]

-

C-S stretching: The C-S bond within the heterocyclic ring often shows a weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR:

-

NH₂ protons: The protons of the amino group at the C2 position usually appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

-

Aromatic protons: Protons of aryl substituents on the thiadiazole ring resonate in the aromatic region (typically 7.0-8.5 ppm), with their multiplicity and chemical shifts depending on the substitution pattern.[6]

-

-

¹³C-NMR:

Computational Studies: Methodologies and Applications

Computational chemistry plays a pivotal role in elucidating the electronic structure, reactivity, and biological activity of 1,3,4-thiadiazole derivatives. Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) are the most commonly employed techniques.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It provides valuable insights into molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO).

Typical DFT Calculation Workflow:

-

Structure Optimization: The 3D structure of the 1,3,4-thiadiazole derivative is built and optimized to its lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-311++G(d,p).

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Property Calculation: Various electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges are calculated from the optimized structure.

Caption: A typical workflow for DFT calculations on a 1,3,4-thiadiazole derivative.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. It is extensively used in drug discovery to understand binding modes and predict binding affinities.

Molecular Docking Workflow using AutoDock Vina: [5][8][9]

-

Receptor and Ligand Preparation: The 3D structures of the target protein (receptor) and the 1,3,4-thiadiazole derivative (ligand) are prepared. This involves adding hydrogen atoms, assigning charges, and defining rotatable bonds.

-

Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.

-

Docking Simulation: AutoDock Vina is used to perform the docking, exploring different conformations and orientations of the ligand within the grid box.

-

Analysis of Results: The results are analyzed to identify the best binding pose based on the docking score and to visualize the interactions between the ligand and the receptor.

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR Modeling Workflow: [10]

-

Data Set Preparation: A dataset of 1,3,4-thiadiazole derivatives with their corresponding biological activities (e.g., IC₅₀ values) is compiled.

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

-

Data Splitting: The dataset is divided into a training set for model development and a test set for model validation.

-

Model Development: A statistical method, such as Multiple Linear Regression (MLR), is used to build a QSAR model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the developed model is assessed using the test set and various statistical parameters.

Caption: A schematic representation of a typical QSAR workflow.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical and computational studies on 1,3,4-thiadiazole derivatives.

Table 1: Spectroscopic Data for Representative 1,3,4-Thiadiazole Derivatives

| Compound | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | 3286, 3163 (NH₂), 1604 (C=N) | 6.79 (s, 2H, NH₂), 7.4-7.8 (m, 5H, Ar-H) | 168.5 (C2), 155.8 (C5), 126.5-131.0 (Ar-C) | [3] |

| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 3300 (NH₂), 1610 (C=N), 1515, 1340 (NO₂) | 7.5 (s, 2H, NH₂), 8.0-8.3 (m, 4H, Ar-H) | 169.2 (C2), 154.1 (C5), 124.5, 128.9, 145.2, 148.7 (Ar-C) | [11] |

| 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine | 3180 (N-H), 1605 (C=N) | 2.3 (s, 3H, CH₃), 7.1-7.8 (m, 9H, Ar-H), 10.2 (s, 1H, NH) | 167.1 (C2), 156.2 (C5), 20.8 (CH₃), 118.1-137.5 (Ar-C) | [7] |

Table 2: DFT Calculated Properties of 1,3,4-Thiadiazole Derivatives (B3LYP/6-311++G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| 2-Amino-5-(3-methoxyphenyl)vinyl-N-(4'-nitrophenyl)-1,3,4-thiadiazole | -5.89 | -2.68 | 3.21 | Not Reported | [12] |

| 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | -6.85 | -2.71 | 4.14 | 8.32 | [11] |

| 2,5-diphenyl-1,3,4-thiadiazole | Not Reported | Not Reported | 4.57 | Not Reported | [13] |

Table 3: Anticancer Activity and Molecular Docking Scores of 1,3,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Protein | Docking Score (kcal/mol) | Reference |

| 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivative (IVc) | Breast Cancer Panel | 1.47 | c-KIT | Not Reported | [6] |

| Pyrazole-thiadiazole derivative (6g) | A549 (Lung) | 1.537 | EGFR | Not Reported | [14] |

| 1,3,4-Thiadiazole derivative (3b) | MCF-7 (Breast) | Not Reported | EGFR | -69.14 | [15] |

| Tivozanib (Reference) | - | - | VEGFR-2 | -12.135 | [16] |

| ZINC8914312 | - | - | VEGFR-2 | -10.5 | [16] |

| ZINC8739578 | - | - | VEGFR-2 | -10.2 | [16] |

Conclusion

The integration of theoretical and computational studies has been indispensable in advancing our understanding of the 1,3,4-thiadiazole core. DFT calculations have provided fundamental insights into the electronic nature of these compounds, guiding the rational design of derivatives with desired properties. Molecular docking and QSAR studies have proven to be powerful tools in identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. The experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers in the field, facilitating the continued exploration and development of novel 1,3,4-thiadiazole-based therapeutic agents and materials. The synergistic application of these computational and experimental approaches will undoubtedly continue to drive innovation in this exciting area of chemical science.

References

- 1. asianpubs.org [asianpubs.org]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents | MDPI [mdpi.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. ymerdigital.com [ymerdigital.com]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jusst.org [jusst.org]

- 16. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine and its subsequent derivatization. The 1,3,4-thiadiazole scaffold is a significant pharmacophore present in numerous compounds exhibiting a wide array of biological activities. The 2-amino-5-substituted-1,3,4-thiadiazole core is of particular interest in medicinal chemistry. The substituent at the 5-position of the thiadiazole ring, in this case, the 3-nitrophenyl group, plays a crucial role in modulating the pharmacological profile of the molecule. These protocols are intended as a practical guide for professionals engaged in chemical synthesis and drug discovery.

The primary synthetic route involves the cyclization of 3-nitrobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or a catalyst like phosphorus oxychloride. The resulting 2-amino group on the thiadiazole ring can then be further functionalized, for instance, by condensation with various aldehydes to form Schiff base derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Cyclization

This protocol details the synthesis of the target compound by the acid-catalyzed cyclization of 3-nitrobenzoyl thiosemicarbazide, which is formed in situ from 3-nitrobenzoic acid and thiosemicarbazide.

Materials:

-

3-Nitrobenzoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed ice

-

Ammonia solution (e.g., 10% NH₄OH) or Sodium Carbonate solution (5% Na₂CO₃)

-

Ethanol or a mixture of Dimethylformamide (DMF) and water for recrystallization

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-nitrobenzoic acid and thiosemicarbazide.

-

Acid Addition: Carefully and slowly add an excess of cold concentrated sulfuric acid to the mixture with constant stirring. The addition should be done in an ice bath to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a period, and then heat it, for example, at 80-90°C for several hours to ensure the completion of the cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with continuous stirring. This will cause the product to precipitate.

-

Neutralization: The acidic solution is then neutralized using a base such as ammonia solution or sodium carbonate solution until the pH is approximately 8.[2] This step is crucial for the precipitation of the amine product.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid and inorganic salts.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, to yield pure this compound.[2][3]

Protocol 2: Synthesis of Schiff Base Derivatives of this compound

This protocol describes the derivatization of the 2-amino group of the synthesized thiadiazole through the formation of a Schiff base with an aromatic aldehyde.

Materials:

-

This compound (from Protocol 1)

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve an equimolar amount of this compound and the chosen aromatic aldehyde in ethanol or methanol in a round-bottom flask.[3]

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reaction: Reflux the reaction mixture for several hours (e.g., 4-6 hours).[1][3] Monitor the reaction by TLC.

-

Isolation: After completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: The crude Schiff base is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure derivative.

Data Presentation